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Compound of Interest

Compound Name: Ethyl ethoxyacetate

Cat. No.: B1329361

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
ethyl ethoxyacetate (CAS No: 817-95-8), a molecule of interest in various chemical and
pharmaceutical applications. The guide details its nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) characteristics. Experimental protocols for obtaining these
spectra are also provided, along with a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 3C NMR, IR, and MS
analyses of ethyl ethoxyacetate.

Table 1: *"H NMR Spectroscopic Data for Ethyl
Ethoxyacetate
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~4.1-4.2 Quartet 2H -O-CHz2-CHs (ester)
~4.0-4.1 Singlet 2H -O-CH2-C=0
~3.5-3.6 Quartet 2H -O-CH2z-CHs (ether)
~1.2-1.3 Triplet 3H -O-CHz2-CHs (ester)
~1.1-1.2 Triplet 3H -O-CH2-CHs (ether)

Note: Specific chemical shifts can vary slightly depending on the solvent and spectrometer
frequency.

Table 2: *3C NMR Spectroscopic Data for Ethyl
Ethoxyacetate

Chemical Shift (d) ppm Assignment

~170 C=0 (ester carbonyl)
~68 -O-CH2-C=0

~66 -O-CHz-CHs (ether)
~61 -O-CHz2-CHs (ester)
~15 -O-CHz-CHs (ether)
~14 -O-CH2-CHs (ester)

Note: These are approximate chemical shifts. Actual values may vary based on experimental
conditions.

Table 3: Infrared (IR) Spectroscopy Peak Assignments
for Ethyl Ethoxyacetate
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment
~2975 - 2850 Strong C-H stretch (alkane)
~1750 Strong C=0 stretch (ester)
~1250 - 1230 Strong C-O stretch (ester)
~1100 Strong C-O-C stretch (ether)

Table 4: Mass Spectrometry (MS) Fragmentation Data for
Ethyl Ethoxyacetate[1]
miz

Relative Intensity (%) Proposed Fragment lon
132 Low [M]* (Molecular lon)
88 Moderate [CH3CH20CH2C(0)]*
59 High [CH3CH20CH2]*
31 High [CH3CH20]*
29 High [CH3CH2]*

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of liquid samples like ethyl
ethoxyacetate are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
o Accurately weigh approximately 5-20 mg of ethyl ethoxyacetate into a clean, dry vial.

o Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) to the
vial.
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[e]

Gently swirl or vortex the vial to ensure the sample is completely dissolved and the
solution is homogeneous.

[e]

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

o

Ensure the liquid height in the NMR tube is between 4-5 cm.

[¢]

Cap the NMR tube securely.

o Data Acquisition:
o Insert the NMR tube into the spectrometer's spinner turbine.
o Lock the spectrometer onto the deuterium signal of the solvent.
o Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.
o Tune and match the probe to the desired nucleus (*H or 3C).

o Set the appropriate acquisition parameters, including the number of scans, spectral width,
and relaxation delay.

o Acquire the NMR spectrum.

» Data Processing:

[e]

Apply a Fourier transform to the acquired free induction decay (FID).

o

Phase the resulting spectrum.

[¢]

Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., tetramethylsilane, TMS).

[¢]

Integrate the peaks in the *H NMR spectrum.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
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o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Place a single drop of neat ethyl ethoxyacetate directly onto the center of the ATR
crystal.

o Data Acquisition:

o Collect a background spectrum of the clean, empty ATR crystal. This will be automatically
subtracted from the sample spectrum.

o Lower the ATR press to ensure good contact between the sample and the crystal.

o Acquire the IR spectrum of the sample over the desired wavenumber range (typically
4000-400 cm™1).

» Data Processing:
o The instrument software will automatically perform a background correction.

o Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

o Sample Preparation (Electron lonization - EI):

[¢]

Prepare a dilute solution of ethyl ethoxyacetate in a volatile organic solvent (e.qg.,
methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Further dilute this stock solution to a final concentration of around 10-100 pg/mL.

[e]

[e]

If necessary, filter the solution to remove any particulate matter.

o

Transfer the final solution to an appropriate autosampler vial.
o Data Acquisition:

o Introduce the sample into the mass spectrometer, typically via direct infusion or through a
gas chromatography (GC) inlet.
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o The sample is vaporized and then ionized in the ion source using a high-energy electron
beam (typically 70 eV for El).

o The resulting ions are accelerated and separated by the mass analyzer based on their
mass-to-charge ratio (m/z).

o The detector records the abundance of each ion.

» Data Processing:
o The mass spectrum is generated as a plot of relative intensity versus m/z.
o Identify the molecular ion peak and major fragment ions.
o Analyze the fragmentation pattern to deduce structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: General Workflow for Spectroscopic Analysis.
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 To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl Ethoxyacetate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1329361#spectroscopic-data-of-ethyl-ethoxyacetate-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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